(E)-3-(5-chlorothiophen-2-yl)-N'-(1-(furan-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
This compound is a pyrazole derivative, which is a class of organic compounds containing a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds. The pyrazole ring is fused with a carbohydrazide group, a thiophene ring, and a furan ring. The presence of these functional groups could potentially give this compound interesting chemical and biological properties.
Synthesis Analysis
The synthesis of this compound would likely involve the reaction of a pyrazole carbohydrazide with a chlorothiophene and a furan derivative. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a pyrazole ring fused with a carbohydrazide group, a thiophene ring, and a furan ring. These rings are likely to contribute to the compound’s stability and reactivity.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole, carbohydrazide, thiophene, and furan rings. These functional groups could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrazole, carbohydrazide, thiophene, and furan rings could potentially affect its solubility, melting point, boiling point, and other physical and chemical properties.Scientific Research Applications
Catalytic Synthesis and Antioxidant Potential
(E)-3-(5-chlorothiophen-2-yl)-N'-(1-(furan-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide derivatives have been synthesized using TiO2-ZnS in ethanol under reflux conditions. These compounds demonstrated potential antioxidant activities, validated through in vitro antioxidant activity assays and molecular docking studies. They interact with protein tyrosine kinase (2HCK) amino acid residues, showing a strong hydrogen connection to this enzyme (Prabakaran, Manivarman, & Bharanidharan, 2021).
Corrosion Protection and Electrochemical Properties
Research on carbohydrazide-pyrazole compounds, including derivatives of (E)-3-(5-chlorothiophen-2-yl)-N'-(1-(furan-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide, has shown their effectiveness in protecting mild steel against corrosion in acidic environments. These compounds demonstrate high inhibition efficiency and form protective layers on metal surfaces, as confirmed by FESEM, AFM, and XPS analyses (Paul, Yadav, & Obot, 2020).
Antimicrobial and Anticancer Activities
Derivatives of this compound have been synthesized and shown to possess significant antimicrobial and anticancer activities. They exhibit high cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) (Zaki, Al-Gendey, & Abdelhamid, 2018).
Anti-HSV-1 and Cytotoxic Activities
Some derivatives have been studied for their anti-Herpes simplex virus type-1 (HSV-1) and cytotoxic activities. A particular compound reduced the number of HSV-1 viral plaques significantly (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Anti-Inflammatory and Antibacterial Agents
Synthesized derivatives of this compound have shown promising anti-inflammatory and antibacterial properties. Molecular docking studies suggest their potential as molecular templates for anti-inflammatory drugs (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).
Safety And Hazards
Without specific safety data or MSDS information, it’s difficult to provide a detailed safety and hazard analysis for this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
The study of pyrazole derivatives is a hot topic in medicinal chemistry due to their wide range of biological activities. This particular compound, with its combination of a pyrazole ring, a carbohydrazide group, a thiophene ring, and a furan ring, could be an interesting subject for future research.
Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed. Always consult a professional chemist or a reliable source when dealing with chemicals. Stay safe! 😊
properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-[(E)-1-(furan-2-yl)ethylideneamino]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S/c1-8(11-3-2-6-21-11)16-19-14(20)10-7-9(17-18-10)12-4-5-13(15)22-12/h2-7H,1H3,(H,17,18)(H,19,20)/b16-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDBADRWWVRIIL-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=NNC(=C1)C2=CC=C(S2)Cl)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NNC(=C1)C2=CC=C(S2)Cl)/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-chlorothiophen-2-yl)-N'-(1-(furan-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide |
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